5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline
Description
Properties
CAS No. |
922711-64-6 |
|---|---|
Molecular Formula |
C10H10FN3 |
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-fluoro-2-(pyrazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C10H10FN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2 |
InChI Key |
UBMAFBSWGYPYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Nitro Precursor Alkylation Followed by Reduction
This two-step approach is widely employed due to its modularity:
Step 1: Synthesis of 2-(Pyrazol-1-ylmethyl)-5-fluoronitrobenzene
- Substrate : 2-Nitro-5-fluorobenzyl bromide (prepared via bromination of 2-nitro-5-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation).
- Reaction : Alkylation of 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
$$
\text{C}6\text{H}3\text{F(NO}2\text{)CH}2\text{Br} + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{Base}} \text{C}6\text{H}3\text{F(NO}2\text{)CH}2\text{(C}3\text{H}3\text{N}2\text{)} + \text{HBr}
$$ - Yield : 70–85%.
Step 2: Catalytic Hydrogenation
- Conditions : H₂ (1–3 atm) over Pd/C (5–10 wt%) in ethanol at 25–50°C.
- Outcome : Selective reduction of the nitro group to aniline without affecting the pyrazole ring.
- Yield : 90–95%.
Direct Amination of Fluorinated Nitroarenes
An alternative one-pot method avoids isolated intermediates:
- Substrate : 2-(Pyrazol-1-ylmethyl)-5-fluoronitrobenzene.
- Reduction : Employ Fe/HCl in ethanol-water (3:1) at reflux for 12 h.
- Mechanism : Dissolved iron facilitates electron transfer, converting NO₂ to NH₂ via nitroso and hydroxylamine intermediates.
- Yield : 70–75%.
Pyrazole Ring Construction on Prefunctionalized Anilines
Cyclocondensation of Hydrazines with Propargylamines
This route builds the pyrazole ring directly onto the aniline scaffold:
- Substrate : 5-Fluoro-2-propargylaniline (synthesized via Sonogashira coupling of 2-iodo-5-fluoroaniline with propargyl alcohol).
- Reaction : Treatment with hydrazine (e.g., N,N-dimethylhydrazine) at 80–100°C in DMSO, inducing cyclization:
$$
\text{C}6\text{H}3\text{F(NH}2\text{)C≡CH} + \text{H}2\text{NNMe}2 \rightarrow \text{C}6\text{H}3\text{F(NH}2\text{)CH}2\text{(C}3\text{H}3\text{N}2\text{)} + \text{Me}_2\text{NH}
$$ - Yield : 60–70%.
Mannich-Type Alkylation
Introduces the pyrazole-methyl group via a three-component reaction:
- Components :
- 5-Fluoroaniline.
- Formaldehyde (or paraformaldehyde).
- 1H-Pyrazole.
- Conditions : Acidic catalysis (e.g., HCl, 50–70°C) or microwave-assisted synthesis (100–120°C, 30 min).
- Mechanism : Formation of an iminium intermediate, followed by nucleophilic attack by pyrazole.
- Yield : 50–65%.
Industrial-Scale Considerations
Byproduct Management
- Iron Sludge Mitigation : Employ Fe³⁺ chelators (e.g., EDTA) during nitro reductions to prevent catalyst poisoning.
- Regioselectivity in Pyrazole Coupling : Use CuI/L-proline catalytic systems to favor N1-alkylation over N2-isomers.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Cost | Scalability | Reference |
|---|---|---|---|---|---|
| Nitro Reduction | 2 | 70–85 | Moderate | High | |
| Direct Amination | 1 | 70–75 | Low | Moderate | |
| Cyclocondensation | 2 | 60–70 | High | Low | |
| Mannich Alkylation | 1 | 50–65 | Low | High |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atom and the pyrazolylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, highlighting substituent differences and their impact on molecular properties:
Key Observations:
Substituent Effects on Molecular Weight :
- The trifluoromethyl-tetrahydroindazole analog (C14H13F4N3) has the highest molecular weight (299.27 g/mol), attributed to the bulky trifluoromethyl group and fused indazole ring .
- The pyrazole-4-yl analog (C9H8FN3) is the lightest (177.18 g/mol), lacking a methylene or methoxy linker .
Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl group in C14H13F4N3 improves metabolic stability and lipophilicity, making it suitable for pharmacokinetic optimization . Chlorine vs. Fluorine: The chloro analog (C9H8ClN3) exhibits higher molecular weight and altered electronic properties compared to fluoro derivatives, which may affect binding affinity in biological targets .
Heterocyclic Modifications :
Biological Activity
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is C10H11FN4. The presence of the fluorine atom in its structure enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. The pyrazole ring contributes to its ability to interact with various biological targets.
Antibacterial Activity
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline exhibits potent antibacterial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation effectively.
Case Studies:
- MCF7 Cell Line : Exhibited an IC50 value of 3.79 µM, indicating significant cytotoxicity against breast cancer cells .
- A549 Cell Line : The compound showed an IC50 of 26 µM, demonstrating its potential against lung cancer cells .
- HCT116 Cell Line : Displayed promising results with an IC50 value of 1.6 µM, suggesting strong anticancer efficacy .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxicity |
| A549 | 26 | Growth inhibition |
| HCT116 | 1.6 | Significant anticancer effect |
The mechanism through which 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and pyrazole ring facilitate hydrogen bonding and other interactions that modulate protein activity, leading to altered cellular signaling pathways.
Research Findings
Recent advancements in drug design have highlighted the potential of pyrazole derivatives, including 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline, as promising candidates for developing new therapeutic agents targeting microbial infections and cancers .
Comparative Analysis with Related Compounds
The biological activity of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline can be compared with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1H-pyrazol-1-yl)aniline | Lacks fluorine | Different biological activities |
| 5-Methyl-2-(1H-pyrazol-1-yl)aniline | Methyl instead of fluorine | Altered chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
